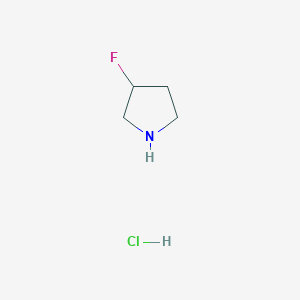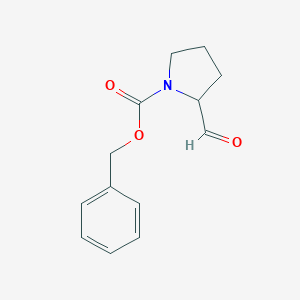
Benzyl 2-formylpyrrolidine-1-carboxylate
概要
説明
Benzyl 2-formylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H15NO3 . It is also known by other names such as Z-Pro-Pro-CHO, Z-PP-CHO, and Boc-Pro-prolinal . The compound has a molecular weight of 233.27 g/mol .
Molecular Structure Analysis
The InChI code for Benzyl 2-formylpyrrolidine-1-carboxylate is1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2 . The compound has a complex structure with a benzyl group attached to a formylpyrrolidine-1-carboxylate group . Physical And Chemical Properties Analysis
Benzyl 2-formylpyrrolidine-1-carboxylate has a molecular weight of 330.4 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 330.15795719 g/mol . The topological polar surface area of the compound is 66.9 Ų .科学的研究の応用
Synthesis and Antimicrobial Activity : A study by Sreekanth and Jha (2020) details the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, highlighting one compound as particularly potent in antimicrobial tests (Sreekanth & Jha, 2020).
Formylation Research : Research by Boukou-Poba, Farnier, and Guilard (1981) discusses the formylation of 2-arylpyrroles and methyl 5-arylpyrrole-2-carboxylates, contributing to our understanding of electrophilic substitution and the structure of the resulting aldehydes (Boukou-Poba, Farnier & Guilard, 1981).
Pharmacological Research Tool : Tueckmantel et al. (1997) synthesized 1-benzyl-APDC, showing it to display good selectivity at metabotropic glutamate receptors (mGluRs), suggesting its potential as a useful pharmacological research tool (Tueckmantel et al., 1997).
Tautomerism in Organic Chemistry : A study by Momose et al. (1979) presents syntheses of 3-hydroxypyrroles and their tautomeric forms, offering valuable insights into the factors governing tautomerism in these compounds (Momose et al., 1979).
Carboxylation Studies : Meng et al. (2019) report on the visible-light-mediated carboxylation of benzylic C–H bonds with CO2, a significant advancement in the field of organic synthesis (Meng et al., 2019).
Lewis Acid-Mediated Carboxylation : Nemoto et al. (2009) successfully applied Lewis acid-mediated carboxylation of arenes with CO2 to 1-substituted indoles and pyrroles, demonstrating a regioselective process (Nemoto et al., 2009).
Catalysis in Organic Synthesis : Zhang et al. (2006) describe the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, leading to the formation of piperidine derivatives, showcasing the catalyst's broad utility (Zhang et al., 2006).
特性
IUPAC Name |
benzyl 2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNHSGGMNWXBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453918 | |
| Record name | Benzyl 2-formylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-formylpyrrolidine-1-carboxylate | |
CAS RN |
105706-84-1 | |
| Record name | Benzyl 2-formylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)
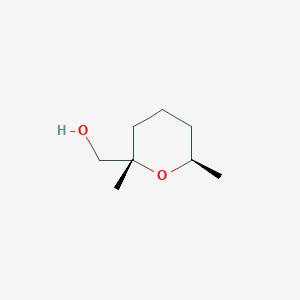
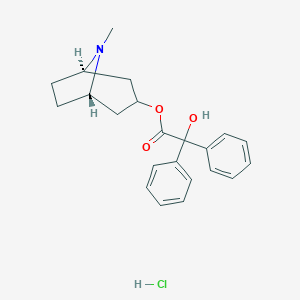
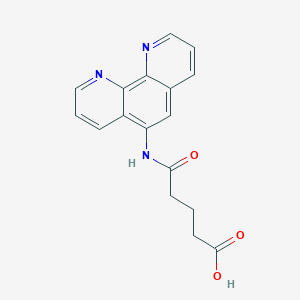
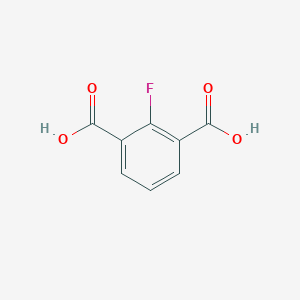
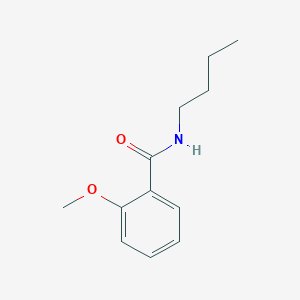
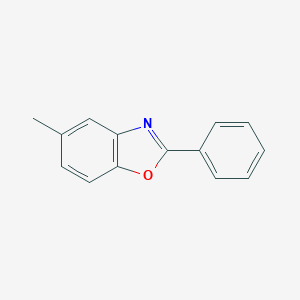
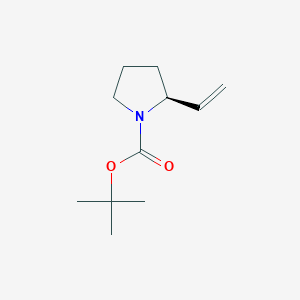
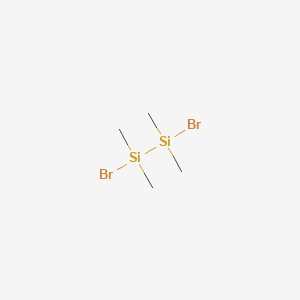
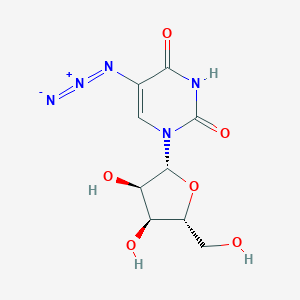
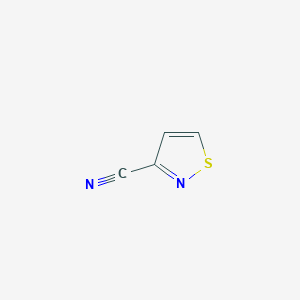
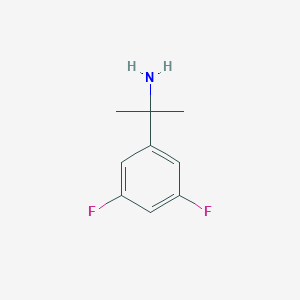
![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)
